molecular formula C14H19ClN2O3S B2429842 4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235657-28-9

4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2429842
CAS RN: 1235657-28-9
M. Wt: 330.83
InChI Key: YZKMZMRRSGJAHE-UHFFFAOYSA-N
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Description

4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Optically transparent single crystals of 4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide hydrate were synthesized successfully by slow evaporation method using ethyl methyl ketone as solvent . The crystal was grown within a period of 10 to 15 days . Protodeboronation of pinacol boronic esters is a key step in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide was confirmed by UV-Vis, NMR, FT-IR spectral analysis . The crystal is crystallized in monoclinic system with space group P21/n . The cell dimensions were obtained by single crystal X-ray diffraction (XRD) study .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide include protodeboronation of pinacol boronic esters . This reaction is not well developed and utilizes a radical approach .

Scientific Research Applications

properties

IUPAC Name

4-chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-21(19,20)17-8-6-11(7-9-17)10-16-14(18)12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKMZMRRSGJAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

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